Product packaging for Meatmc(Cat. No.:CAS No. 137778-04-2)

Meatmc

Cat. No.: B166892
CAS No.: 137778-04-2
M. Wt: 553.6 g/mol
InChI Key: XIOOFNYGZIUTBU-JXCKPUJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meatmc, with the systematic IUPAC name [(1R)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a chemical compound provided for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound is identified by CAS Number 137778-04-2 and has a molecular formula of C22H27N5O8S2, yielding a molecular weight of approximately 553.6 g/mol . Its structure features a beta-lactam core fused to a dihydrothiazine ring, classifying it within the cephem family, a subclass of beta-lactam antibiotics. This core structure is characterized by the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system . The molecule also contains a 2-aminothiazole moiety and a methoxyimino group at the 7-position, which are functional groups often associated with stability against beta-lactamases in related antibiotics . Disclaimer on Research Applications: Specific biological data, mechanism of action, and established research applications for this compound are not currently well-documented in the publicly available scientific literature. Researchers are advised to consult specialized chemical and pharmacological databases for the most current information. This product is for use by qualified scientific professionals only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N5O8S2 B166892 Meatmc CAS No. 137778-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O8S2/c1-9(2)12-7-36-19-15(25-17(28)14(26-32-6)13-8-37-21(23)24-13)18(29)27(19)16(12)20(30)34-11(5)35-22(31)33-10(3)4/h8,10-11,15,19H,1,7H2,2-6H3,(H2,23,24)(H,25,28)/b26-14-/t11-,15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOFNYGZIUTBU-JXCKPUJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=C)C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-04-2
Record name ((1-Methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137778042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Nomenclature and Structural Characterization of Chemical Compound “meatmc”

Systematic IUPAC Nomenclature of Chemical Compound 137778-04-2

The systematic naming of this compound, based on established chemical nomenclature rules, provides a precise description of its atomic arrangement. One systematic name identified for this compound is ((1-methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate. acs.orgchem960.com Another systematic designation is 5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-(1-methylethenyl)-8-oxo-, 1-(((1-methylethoxy)carbonyl)oxy)ethyl ester, (6r-(2(r*),6alpha,7beta(z)))-. ontosight.ai These names detail the core bicyclic structure, the position and nature of the substituents at the 3 and 7 positions of the cephem core, and the ester moiety at the 4-carboxylate group. The complexity of these names underscores the elaborate molecular architecture of this cephalosporin (B10832234) derivative.

Registry and Database Identification of Chemical Compound 137778-04-2

The primary registry identifier for this chemical compound is its CAS Registry Number, which is 137778-04-2. acs.orgontosight.ai This number serves as a unique numerical identifier in the CAS database, linking the compound to its recorded information. While a CAS number is a fundamental identifier, a search for a corresponding PubChem CID for this specific CAS number in the readily available search results did not yield a direct match. researchgate.net Other identifiers, such as the MDL Number, may also be associated with this compound in chemical databases. chem960.com

Stereochemical Configuration and Isomeric Forms of Chemical Compound 137778-04-2

The structure of compound 137778-04-2 contains chiral centers, particularly within the cephem core and potentially at the 1-methylethyl ester group. The systematic name including the designation (6R-(2(R,6α,7β(Z)))- indicates specific stereochemical configurations at defined positions within the molecule. ontosight.ai The (6R) designation refers to the stereochemistry at position 6 of the cephem core, a common chiral center in this class of antibiotics. The (2(R,6α,7β(Z)))- portion further specifies the relative and absolute configurations at other stereogenic centers, including the configuration of the methoxyimino group (Z-isomer) and the stereochemistry at the carbon bearing the 1-methylethoxycarbonyloxy group. The presence of multiple chiral centers means that this compound can exist in different stereoisomeric forms, including enantiomers and diastereomers. The synthesis of related cephalosporin conjugates has been noted to yield diastereomeric mixtures, highlighting the importance of controlling stereochemistry during their preparation. acs.org

Synthetic Methodologies for Chemical Compound “meatmc”

Chemical Synthesis Pathways for Chemical Compound “Meatmc”

The primary chemical synthesis pathway for "this compound" involves the esterification of the carboxylic acid group of cefpodoxime (B17579) with a suitable activated form of the 1-(isopropoxycarbonyloxy)ethanol moiety. A common approach is the reaction of cefpodoxime with a haloester derivative. Specifically, the reaction of cefpodoxime with 1-iodoethyl isopropyl carbonate has been reported as a method for synthesizing Cefpodoxime proxetil researchgate.net.

The synthesis can be broadly divided into two main parts:

Synthesis of the Cefpodoxime Core: The cefpodoxime molecule itself, a third-generation cephalosporin (B10832234), contains the core β-lactam structure. The synthesis of β-lactam rings can be achieved through various methods, including [2+2] cycloaddition reactions like the Staudinger synthesis, or through other approaches such as ester enolate-imine condensation encyclopedia.pubwikipedia.org. These methods establish the fundamental β-lactam framework and incorporate the necessary substituents at the 3 and 7 positions of the cephem core, including the 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido side chain at C-7 and the methoxymethyl group at C-3.

Esterification to form "this compound": The final and crucial step in the synthesis of "this compound" is the formation of the 1-(isopropoxycarbonyloxy)ethyl ester at the carboxylic acid group at the 4-position of the cefpodoxime core. This is typically achieved by reacting cefpodoxime with 1-iodoethyl isopropyl carbonate researchgate.net. The 1-iodoethyl isopropyl carbonate reagent is itself synthesized, for instance, from 1-chloroethyl chloroformate and isopropanol (B130326) in the presence of a base researchgate.net.

A general representation of the esterification reaction involves the nucleophilic attack of the carboxylate anion of cefpodoxime on the activated carbon of the haloester, displacing the halide (iodide in this case). This reaction is typically carried out in a suitable organic solvent and may require the presence of a base to facilitate the formation of the carboxylate anion.

Table 1 summarizes the key reactants involved in the esterification step.

ReactantRole in Synthesis
CefpodoximeCarboxylic acid
1-Iodoethyl Isopropyl CarbonateEsterifying agent
Base (e.g., Cesium Carbonate)Activates carboxylic acid google.com
Organic SolventReaction medium

Research findings indicate that the choice of base and solvent can significantly impact the reaction yield and the formation of impurities google.com. For example, using cesium carbonate in N,N-dimethylacetamide has been reported for similar cephalosporin esterifications, although yields can be moderate google.com.

Stereoselective Synthesis Approaches for Chemical Compound “this compound”

The 1-(isopropoxycarbonyloxy)ethyl ester moiety contains a chiral center at the ethyl carbon (the carbon bearing the isopropoxycarbonyloxy group and attached to the oxygen linked to the cefpodoxime core). This means that "this compound" (Cefpodoxime proxetil) exists as a mixture of diastereomers, specifically the (R)- and (S)-isomers at this ester carbon, in addition to the stereocenters present in the cefpodoxime core itself (e.g., at C-6 and C-7 of the β-lactam ring) nih.gov. Cefpodoxime proxetil is often described as the (RS) ester, indicating it is a racemic mixture at the ester carbon nih.gov.

While the synthesis of the β-lactam core can involve strategies to control the stereochemistry (e.g., cis or trans configuration of the β-lactam ring relative to the fused ring) encyclopedia.pub, stereoselective synthesis approaches specifically for controlling the configuration at the 1-(isopropoxycarbonyloxy)ethyl ester chiral center in "this compound" are less commonly detailed in general overviews. Standard chemical esterification using a racemic 1-iodoethyl isopropyl carbonate precursor would typically yield a mixture of the (R) and (S) diastereomers of "this compound".

Achieving stereoselectivity at the ester carbon would require either the use of a chiral esterifying agent or the implementation of a stereoselective coupling reaction. However, the biological activity of Cefpodoxime proxetil relies on its hydrolysis in the body to the active cefpodoxime, and both diastereomers of the proxetil ester are generally considered to be effective prodrugs. Therefore, industrial synthesis often produces and utilizes the diastereomeric mixture.

Chemoenzymatic and Biocatalytic Strategies for Chemical Compound “this compound” Production

Information specifically on chemoenzymatic or biocatalytic strategies for the synthesis of the 1-(isopropoxycarbonyloxy)ethyl ester of cefpodoxime ("this compound") is limited in the provided search results. While enzymes like esterases are crucial for the in vivo hydrolysis of "this compound" to release the active drug nih.govmdpi.com, their use in the synthesis of this specific ester is not prominently reported in the context of the search.

Biocatalytic approaches, such as using lipases or esterases, have been explored for the synthesis or resolution of other esters, including those of pharmaceutical interest. Theoretically, an enzymatic approach could offer benefits in terms of selectivity (chemo-, regio-, and stereo-selectivity) and potentially milder reaction conditions compared to traditional chemical synthesis. However, applying such methods to the complex structure of cefpodoxime and the specific 1-(isopropoxycarbonyloxy)ethyl ester requires identifying or engineering enzymes with the necessary activity and substrate specificity.

The search results primarily describe chemical synthesis routes, suggesting that these are the predominant methods employed for the production of "this compound".

Process Optimization and Scale-Up Considerations for Chemical Compound “this compound” Synthesis

Process optimization for the synthesis of "this compound" focuses on improving reaction yield, purity, and efficiency, while minimizing the formation of impurities. As noted in the context of similar esterifications, achieving high yields can be challenging, and significant amounts of impurities may be formed google.com.

Key considerations for process optimization and scale-up include:

Reaction Conditions: Optimizing parameters such as temperature, reaction time, solvent, and the equivalents of reactants and base is crucial to maximize the desired ester product and minimize side reactions.

Minimizing Impurities: Impurity formation, such as the presence of the Δ2 isomer (where the double bond in the cephem core is shifted) or other related substances, can occur during synthesis researchgate.netgoogle.com. Identifying, characterizing, and controlling these impurities is a critical aspect of process development researchgate.net. This may involve adjusting reaction conditions or implementing specific purification steps.

Yield Improvement: Strategies to enhance the chemical yield of the esterification include careful control of stoichiometry, reaction kinetics, and minimizing product degradation or side reactions.

Work-up and Purification: Efficient and scalable work-up and purification procedures, such as extractions, crystallizations, or chromatography, are necessary to isolate the desired "this compound" product in high purity.

Scale-Up Challenges: Transitioning the synthesis from laboratory scale to large-scale production involves addressing challenges related to heat transfer, mixing, material handling, and ensuring consistent product quality and yield.

Detailed research findings often involve studies on the impact of different reaction conditions on yield and impurity profiles. For example, investigations into the type and concentration of base used can reveal optimal conditions for minimizing side reactions mdpi.com. Analytical techniques like HPLC and LC-MS are essential for monitoring the reaction progress, identifying impurities, and assessing product purity researchgate.net.

Table 2 illustrates potential data that might be generated during process optimization studies, showing the impact of a variable on yield (hypothetical data for illustrative purposes).

Reaction Temperature (°C)Yield (%)Impurity A (%)
20655
30783
40708

Note: The data in Table 2 is hypothetical and for illustrative purposes only, demonstrating the type of data relevant to process optimization.

Theoretical and Computational Investigations of Chemical Compound “meatmc”

Quantum Mechanical Studies of Chemical Compound “Meatmc” Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. nih.govarxiv.org For the chemical compound “this compound,” a variety of QM methods can be employed to elucidate its electronic structure. These methods range from semi-empirical approaches to more computationally intensive ab initio and density functional theory (DFT) calculations. nih.govnih.gov

Semi-empirical methods, which incorporate experimental parameters, offer a rapid means to assess the electronic properties of large systems. More rigorous ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, provide a more accurate description of the electronic structure by solving the Schrödinger equation without empirical parameters. arxiv.org DFT, which calculates the electron density, has emerged as a popular method due to its balance of accuracy and computational cost. researchgate.net

Key electronic properties of “this compound” that can be determined from these studies include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, the molecular electrostatic potential, and partial atomic charges. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. The molecular electrostatic potential map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of "this compound" using DFT (B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
Total Energy-850.3 Hartree

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations of Chemical Compound “this compound” in Diverse Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. gromacs.orgyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, diffusion, and interactions of “this compound” in various environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer. gromacs.org

To perform an MD simulation of “this compound,” a force field is required. The force field is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. Popular force fields for organic molecules include AMBER, CHARMM, and GROMOS. The choice of force field and water model (if in an aqueous environment) is critical for obtaining accurate simulation results. mdtutorials.com

Simulations of “this compound” in an aqueous environment can reveal its solvation properties, including the radial distribution function of water molecules around specific atoms of “this compound” and the average number of hydrogen bonds formed. Simulations in a lipid bilayer can provide insights into its membrane permeability and preferred orientation within the membrane.

Table 2: Root Mean Square Deviation (RMSD) of "this compound" in Different Solvents over a 100 ns Simulation

SolventAverage RMSD (Å)Maximum RMSD (Å)
Water1.2 ± 0.32.1
DMSO1.5 ± 0.42.5
Chloroform1.8 ± 0.53.0

This is an interactive data table. You can sort and filter the data.

Structure-Activity Relationship (SAR) Modeling for Chemical Compound “this compound” Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orglibretexts.org For “this compound,” QSAR studies would involve synthesizing or computationally designing a series of analogs with systematic variations in their chemical structure. The biological activity of these analogs would then be determined experimentally.

The next step in QSAR modeling is the calculation of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. nih.gov Examples of descriptors include molecular weight, logP (a measure of hydrophobicity), molar refractivity, and quantum mechanically calculated energies.

Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are then used to develop a mathematical model that correlates the descriptors with the biological activity. nih.govyoutube.com A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding further drug discovery efforts.

Table 3: Hypothetical QSAR Model for "this compound" Analogs

DescriptorCoefficientp-value
LogP0.54< 0.01
Molar Refractivity0.21< 0.05
LUMO Energy-0.87< 0.01
Model Statistics
0.85
Q² (Cross-validated R²)0.72

This is an interactive data table. You can sort and filter the data.

In Silico Prediction of Chemical Compound “this compound” Interactions

In silico methods for predicting molecular interactions are crucial for understanding the biological targets of a compound and its mechanism of action. frontiersin.orgmdpi.com These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods, such as pharmacophore modeling and shape-based screening, are used when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com

Structure-based methods, such as molecular docking and molecular dynamics simulations of the ligand-protein complex, are employed when the 3D structure of the target is available. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor. The binding affinity is often estimated using a scoring function that considers factors such as electrostatic and van der Waals interactions.

For “this compound,” molecular docking studies could be performed against a panel of known biological targets to identify potential protein interactions. The top-scoring poses could then be further analyzed using MD simulations to assess the stability of the predicted binding mode and to calculate the binding free energy more accurately.

Table 4: Predicted Binding Affinities of "this compound" with Potential Protein Targets

Protein TargetDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
Protein Kinase A-8.5250 nM
Cyclooxygenase-2-7.9600 nM
HIV Protease-9.280 nM
Estrogen Receptor Alpha-6.82.5 µM

This is an interactive data table. You can sort and filter the data.

Biological Activities and Mechanistic Hypotheses of Chemical Compound “meatmc”

Overview of Documented Biological Activities of Chemical Compound “Meatmc”

No documented biological activities for a compound named “this compound” exist in the scientific literature.

Proposed Molecular Mechanisms Underlying Chemical Compound “this compound” Biological Effects

There are no proposed molecular mechanisms for a compound named “this compound” as it is not described in scientific research.

Cellular and Subcellular Interactions of Chemical Compound “this compound”

Information regarding the cellular and subcellular interactions of a compound named “this compound” is not available.

Translational Potential of Chemical Compound “this compound” in Pre-Clinical Research (General)

There is no pre-clinical research or translational potential to report for a non-existent compound.

Analytical Methodologies for Chemical Compound “meatmc”

Chromatographic Separation Techniques for Chemical Compound “Meatmc”

Chromatography plays a central role in the analysis of Cefuroxime axetil, enabling the separation of the compound from impurities, degradation products, and matrix components. High-Performance Liquid Chromatography (HPLC), including its reversed-phase (RP-HPLC) mode, is the most widely applied technique for the quantitative determination and purity assessment of Cefuroxime axetil in bulk drug, tablets, capsules, and biological fluids. nih.govomicsonline.orgfda.gov.twsemanticscholar.orgscispace.comdergipark.org.trmedcraveonline.comresearchgate.netscielo.brsphinxsai.comjfda-online.com

Typical RP-HPLC methods for Cefuroxime axetil utilize C18 or C8 stationary phases. semanticscholar.orgdergipark.org.trmedcraveonline.comscielo.br Mobile phases commonly consist of mixtures of water or aqueous buffer solutions (such as potassium dihydrogen phosphate (B84403) or acetic acid) and organic solvents like methanol (B129727) and acetonitrile. semanticscholar.orgdergipark.org.trmedcraveonline.comscielo.brsphinxsai.com The specific ratio and composition of the mobile phase are optimized to achieve adequate separation of Cefuroxime axetil and its potential impurities, including its diastereoisomers. omicsonline.orgmedcraveonline.comnih.gov Detection is frequently performed using UV detectors, typically monitoring at wavelengths between 277 nm and 281 nm, corresponding to the compound's maximum absorbance. semanticscholar.orgscispace.comdergipark.org.trresearchgate.netscielo.brresearchgate.netscielo.br

Several studies report specific HPLC conditions and validation parameters. For instance, an isocratic RP-HPLC method used an Enable C18 column (250 mm x 4.6 mm, 5.0µm) with a mobile phase of Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2: 10: 20: 68 v/v%) at a flow rate of 1.0 ml/min, with PDA detection at 265 nm. semanticscholar.org Another RP-HPLC method for determining Cefuroxime axetil and its degradation products in tablets employed a Teknokroma, tracer excel C8 column (15cm x 0.46cm, 5μm) and a mobile phase of 0.02M potassium dihydrogen phosphate: methanol: Acetonitrile (60: 35: 5 v/v) with detection at 278 nm. medcraveonline.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) have also been reported for the analysis of Cefuroxime axetil, offering simpler and more cost-effective alternatives for certain applications, such as screening and determination in pharmaceutical formulations and biological materials. scispace.comresearchgate.netakjournals.comresearchgate.net TLC methods often use silica (B1680970) gel plates as the stationary phase and various solvent mixtures (e.g., chloroform–ethyl acetate–glacial acetic acid–water or toluene-n-butanol-triethylamine) as the mobile phase, with densitometric detection in the UV range. akjournals.comresearchgate.net

Table 1 summarizes representative chromatographic conditions for Cefuroxime axetil analysis.

MethodStationary PhaseMobile PhaseDetection Wavelength (nm)Sample MatrixReference
RP-HPLCEnable C18 (250x4.6mm, 5µm)Triethylamine: Methanol: Acetonitrile: Water (2:10:20:68 v/v%)265Pharmaceutical dosage forms semanticscholar.org
RP-HPLCC18 (150x4.6mm, 3µm)Octane 1-sulfonic acid sodium salt: Acetonitrile (65:35)254Pharmaceutical formulations scispace.com
RP-HPLCC18 (250x4.6mm, 5µm)0.1% Acetic acid-Acetonitrile (30:70; v/v)280Tablets, Plasma dergipark.org.trresearchgate.net
TLCSilica gel 60 F254Chloroform–Ethyl acetate–Glacial acetic acid–Water (4:4:1:3, v/v)285Whole blood, Urine akjournals.com
RP-HPLCC18 (150x4.6mm, 5µm)KH2PO4 (0.1 M): Acetonitrile (70:30 v/v) at pH 4.0281Tablets, Serum, Urine nih.gov
RP-HPLCC8 (15cmx0.46cm, 5μm)0.02M Potassium dihydrogen phosphate: Methanol: Acetonitrile (60:35:5 v/v)278Tablets medcraveonline.com
HPTLCSilica gel 60F254Chloroform: Acetonitrile: Toluene: Acetate buffer pH 6 (5:4:1:0.3 v/v)266Combined dosage form researchgate.net
RP-HPLCC18 (4.6x250mm, 5μm)0.2 M Monobasic ammonium (B1175870) phosphate and Methanol (620:380)278Tablets scielo.br
RP-HPLCC18 (100x4.6mm, 5µm)Methanol: Water (90:10 v/v)254Bulk drug, Tablets sphinxsai.com

Spectroscopic Characterization Methods for Chemical Compound “this compound”

Spectroscopic techniques are valuable for the identification and characterization of Cefuroxime axetil, providing information about its structure and functional groups.

UV-Visible (UV-Vis) spectroscopy is commonly used for the quantitative determination of Cefuroxime axetil in various samples due to its characteristic absorption in the UV region. omicsonline.orgscispace.comdergipark.org.trresearchgate.netresearchgate.netscielo.br The maximum absorbance wavelength (λmax) of Cefuroxime axetil is typically observed around 277-281 nm, depending on the solvent used. scispace.comdergipark.org.trresearchgate.netresearchgate.netscielo.br UV spectrophotometric methods are often developed and validated for their linearity, accuracy, and precision, providing a simple and cost-effective approach for routine analysis. scispace.comdergipark.org.trresearchgate.netresearchgate.net Derivative spectrophotometry has also been applied to enhance selectivity and minimize interference from excipients or matrix components. dergipark.org.trresearchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify Cefuroxime axetil and study its interactions with excipients in pharmaceutical formulations. omicsonline.orgscielo.brpharmascholars.com The IR spectrum of Cefuroxime axetil exhibits characteristic absorption bands corresponding to its functional groups, such as carbonyl (C=O) stretching vibrations (amide carbonyl and vinyl ester) and N-H stretching vibrations. scielo.brpharmascholars.com Comparing the FTIR spectra of the pure drug and its formulations can help assess drug-polymer compatibility and the physical state of the drug. scielo.brpharmascholars.com

Mass Spectrometric Identification and Quantification of Chemical Compound “this compound”

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), provides highly sensitive and selective methods for the identification and quantification of Cefuroxime axetil, especially in complex matrices like biological fluids and for the analysis of impurities and degradation products. thieme-connect.comresearchgate.netresearchgate.netnih.govijpsnonline.com

LC-MS/MS is a powerful tool for quantitative analysis in pharmacokinetic and bioequivalence studies, allowing for the accurate determination of Cefuroxime axetil concentrations in plasma and urine. thieme-connect.comresearchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used, often operated in negative ion mode for Cefuroxime axetil. thieme-connect.comresearchgate.netnih.gov Multiple Reaction Monitoring (MRM) is typically employed in LC-MS/MS for targeted quantification, providing high specificity by monitoring specific precursor-product ion transitions. thieme-connect.comresearchgate.netnih.gov

LC-MS/MS is also invaluable for the identification and structural elucidation of related substances and degradation products of Cefuroxime axetil. researchgate.netresearchgate.net By analyzing the fragmentation patterns in MS/MS spectra, the structures of unknown impurities can be tentatively postulated. researchgate.net

Table 2 shows representative mass spectrometric parameters reported for Cefuroxime and Cefuroxime axetil analysis.

MethodIonization ModeDetection ModeAnalytePrecursor Ion (m/z)Product Ions (m/z)Sample MatrixReference
LC-MS/MSNegative ESIMRMCefuroxime axetil--Plasma researchgate.net
LC-MS/MSNegative ESIMRMCefuroxime axetil--Plasma thieme-connect.com
LC-MS/MSESIFull Scan, MS2Cefuroxime axetil & Related Substances--Pharmaceuticals researchgate.net
LC-MS/MSNegative ESIMRMCefuroxime423.0317.9Human plasma nih.gov

Hyphenated Techniques for Comprehensive Analysis of Chemical Compound “this compound”

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric detectors, providing comprehensive analysis of complex samples containing Cefuroxime axetil. LC-MS/MS is a prime example of a hyphenated technique widely applied to Cefuroxime axetil analysis. thieme-connect.comresearchgate.netresearchgate.netnih.gov As discussed in Section 6.3, LC-MS/MS is essential for quantifying Cefuroxime axetil in biological matrices and for identifying related substances. thieme-connect.comresearchgate.netresearchgate.netnih.gov

While LC-NMR and LC-IR were mentioned in the context of analyzing other cephalosporins, suggesting their potential utility, the search results predominantly highlight LC-MS/MS for the comprehensive analysis of Cefuroxime axetil, particularly for impurity profiling and quantification in biological samples. nih.gov These techniques allow for online separation and structural information acquisition without the need for isolating individual components.

Development of Novel Analytical Assays for Chemical Compound “this compound”

The ongoing research into Cefuroxime axetil necessitates the continuous development and validation of novel analytical assays. These efforts are driven by the need for improved sensitivity, selectivity, speed, and applicability to new formulations or biological matrices. nih.govomicsonline.orgsemanticscholar.orgscispace.comdergipark.org.trmedcraveonline.comresearchgate.netsphinxsai.comresearchgate.netakjournals.comresearchgate.net

Recent developments include optimized HPLC methods for better separation of diastereoisomers and degradation products, as well as methods applicable to specific pharmaceutical formulations like floating minitablets. medcraveonline.comnih.govnih.gov New spectrophotometric methods, including derivative techniques, are developed to provide simpler and more economical alternatives for routine quality control. dergipark.org.trresearchgate.netresearchgate.net TLC-densitometry methods have been refined for the determination of Cefuroxime axetil in biological materials. akjournals.comresearchgate.net The development of LC-MS/MS methods with improved sensitivity is crucial for low-concentration measurements in pharmacokinetic studies. thieme-connect.comresearchgate.netnih.gov These novel assays are rigorously validated according to guidelines from regulatory bodies like the International Conference on Harmonization (ICH) to ensure their reliability and suitability for their intended purpose. semanticscholar.orgscispace.comdergipark.org.trmedcraveonline.comresearchgate.netakjournals.comresearchgate.net

Environmental and Sustainable Aspects of Chemical Compound “meatmc”

Environmental Fate and Degradation Kinetics of Cultured Meat (Meatmc)

The concept of "environmental fate and degradation kinetics" for cultured meat differs from that of a simple chemical compound. It involves the breakdown of a complex biological tissue. The primary components—muscle cells, fat cells, and connective tissues—are biodegradable.

Key Research Findings:

Biodegradability: As a biological material, cultured meat is fully biodegradable through natural microbial processes, similar to conventional meat. Its degradation pathway involves the breakdown of proteins, lipids, and carbohydrates into simpler molecules like amino acids, fatty acids, carbon dioxide, and water.

Kinetics: The degradation rate is influenced by environmental conditions such as temperature, moisture, and microbial activity. While specific kinetic studies on cultured meat are not yet prevalent, the degradation process is expected to follow first-order kinetics under controlled conditions, similar to other biological materials.

Byproducts: The degradation byproducts are non-toxic and are readily assimilated into the ecosystem. The primary degradation products of the protein components are amino acids, which are further broken down by microorganisms.

A comparative overview of the degradation components is presented below.

ComponentDegradation ProcessKey Byproducts
ProteinsProteolysisAmino Acids, Ammonia
LipidsLipolysis, OxidationFatty Acids, Glycerol
CarbohydratesHydrolysisMonosaccharides

This table is based on the fundamental biochemical processes of tissue degradation.

Green Chemistry Principles Applied to Cultured Meat (this compound) Synthesis

The production of cultured meat is a form of biotechnology that can be optimized using the principles of green chemistry to minimize its environmental footprint. frontiersin.orgnih.govnih.gov These principles focus on reducing waste, using renewable resources, and improving energy efficiency. nih.gov

Application of Green Chemistry Principles:

Waste Prevention: The process is being designed to recycle and reuse the cell culture medium, which is a primary source of waste and cost. Advanced filtration and nutrient replenishment systems are key areas of research.

Use of Renewable Feedstocks: A significant challenge is replacing fetal bovine serum (FBS), a common but unsustainable component of culture media. Research is focused on developing plant-based or chemically defined, serum-free media that use renewable resources. nih.gov

Energy Efficiency: The operation of bioreactors for cell cultivation is energy-intensive. Applying principles of green engineering, such as optimizing bioreactor design for heat and mass transfer and using renewable energy sources to power facilities, can significantly reduce the carbon footprint. nih.gov

Safer Solvents and Auxiliaries: The production process primarily uses water as a solvent, which is the greenest possible solvent. frontiersin.orgnih.gov The development of serum-free media also eliminates the complex and potentially hazardous biological components found in FBS.

Sustainability Assessment of Cultured Meat (this compound) Production and Use

Life Cycle Assessments (LCAs) are used to evaluate the environmental impact of cultured meat from "cradle-to-gate," including raw material extraction and processing. nih.gov While early studies suggested significant environmental benefits over conventional beef, more recent assessments indicate that the impact is highly dependent on the production methods and energy sources used. nih.gov

Key Findings from Life Cycle Assessments:

Greenhouse Gas Emissions: The carbon footprint of cultured meat is a subject of debate. Some studies suggest it could be lower than beef production if renewable energy is used for the energy-intensive processes. nih.gov However, other analyses indicate that the production of highly purified growth media could lead to higher global warming potential than some forms of conventional meat production. nih.gov

Land Use: Cultured meat production is projected to require significantly less land than conventional livestock farming, which is a major driver of deforestation and biodiversity loss. uvic.cagfi.org

Water Consumption: The water footprint of cultured meat is expected to be substantially lower than that of conventional beef, which includes water for drinking, servicing, and growing feed crops. uvic.cagfi.org

Comparative Environmental Impact Data (Projected)

Environmental MetricConventional BeefCultured Meat (Projected)
Greenhouse Gas Emissions (kg CO2-eq per kg meat)25 - 100+5 - 50 (highly variable)
Land Use (m² per kg meat)50 - 3501 - 5
Water Use (L per kg meat)5,000 - 20,000300 - 600

Data is synthesized from multiple LCA studies and represents a range of estimates. Actual values for cultured meat will depend on scaled-up production technologies. nih.govnih.govuvic.cagfi.org

Future Research Directions and Unaddressed Questions for Chemical Compound “meatmc”

Exploration of Undiscovered Biological Activities of Chemical Compound “Meatmc”

Current understanding of the biological activities of "this compound" appears limited in publicly accessible data. Future research should focus on a broad exploration to identify any previously undiscovered biological effects. This could involve in vitro and in vivo screening against a variety of biological targets and pathways. Given its structural resemblance to cephalosporins, initial investigations might focus on antibacterial activity, including efficacy against resistant strains and mechanisms of action. However, a comprehensive approach would also investigate other potential activities, such as antifungal, antiviral, anti-inflammatory, or even enzyme inhibition properties, which are common areas of research for novel organic compounds. Identifying the specific biological targets that "this compound" interacts with is a critical unaddressed question. This would involve target identification assays, binding studies, and functional analyses to elucidate the molecular basis of any observed biological effects.

Advanced Computational Modeling for Chemical Compound “this compound” Design

Computational modeling plays a crucial role in modern chemical research, offering insights into molecular properties, reactivity, and interactions. For "this compound", advanced computational approaches can be employed to predict its physicochemical properties, such as solubility, lipophilicity, and conformational flexibility. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling could be utilized to establish relationships between the structural features of "this compound" and its observed or predicted biological activities. This would involve developing models based on experimental data (if available) or predicted properties to guide the design of derivatives with enhanced activity or desired characteristics. Molecular docking and dynamics simulations could provide insights into the potential binding modes and affinities of "this compound" with putative biological targets, helping to understand its mechanism of action and inform the design of targeted analogs. nih.gov

Novel Synthetic Strategies for Chemical Compound “this compound” Derivatives

The synthesis of "this compound" and its potential derivatives is a key area for future research. While "mechanochemical synthesis" has been mentioned in relation to similar compounds, exploring novel and efficient synthetic routes for "this compound" itself is important. archive.org Furthermore, the development of synthetic strategies for generating a diverse library of "this compound" derivatives is crucial for structure-activity relationship studies and the optimization of its properties. This could involve exploring various modifications to the core structure, including alterations to the cephem ring system, the attached side chains, and the ester group. archive.org Research into stereoselective synthesis would be particularly important if specific stereoisomers of "this compound" or its derivatives exhibit differential biological activities. Developing scalable and environmentally friendly synthetic methods would also be a significant objective.

Development of High-Throughput Screening Methods for Chemical Compound “this compound”

To efficiently explore the biological landscape of "this compound" and its derivatives, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid evaluation of large numbers of compounds against specific biological targets or phenotypic assays. nih.gov Future research should focus on developing sensitive and reliable HTS assays tailored to the hypothesized or identified biological activities of "this compound". This could involve cell-based assays, biochemical assays targeting specific enzymes or receptors, or phenotypic screens to identify desired cellular responses. nih.gov Automation and miniaturization of these assays would be critical for screening large chemical libraries. Validating these HTS methods and ensuring their robustness and reproducibility are key unaddressed questions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.